molecular formula C17H22N6O B12474757 N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12474757
M. Wt: 326.4 g/mol
InChI Key: RPBBQKAEDXXAGW-UHFFFAOYSA-N
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Description

N6,N6-DIETHYL-N4-(3-METHOXYPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE: is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6,N6-DIETHYL-N4-(3-METHOXYPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved by reacting appropriate pyrazole and pyrimidine precursors under controlled conditions.

    Introduction of the N6,N6-diethyl group: This step involves the alkylation of the nitrogen atoms at the 6th position of the pyrazolopyrimidine ring using diethyl halides.

    Attachment of the 3-methoxyphenyl group: This is usually done through a nucleophilic aromatic substitution reaction, where the methoxyphenyl group is introduced to the 4th position of the pyrazolopyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyrazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.

Industry:

    Agriculture: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.

    Electronics: It can be used in the fabrication of organic electronic devices due to its semiconducting properties.

Mechanism of Action

The mechanism of action of N6,N6-DIETHYL-N4-(3-METHOXYPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N6,N6-DIETHYL-N4-(3-HYDROXYPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N6,N6-DIETHYL-N4-(3-CHLOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N6,N6-DIETHYL-N4-(3-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

Uniqueness: The uniqueness of N6,N6-DIETHYL-N4-(3-METHOXYPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3rd position of the phenyl ring can influence the compound’s electronic properties, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

6-N,6-N-diethyl-4-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O/c1-5-23(6-2)17-20-15(14-11-18-22(3)16(14)21-17)19-12-8-7-9-13(10-12)24-4/h7-11H,5-6H2,1-4H3,(H,19,20,21)

InChI Key

RPBBQKAEDXXAGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)OC

Origin of Product

United States

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